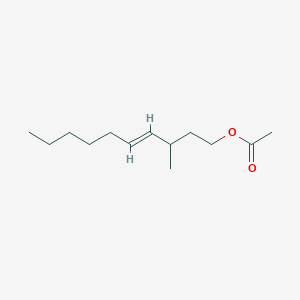
(E)-3-Methyldec-4-en-1-yl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methyldec-4-en-1-yl acetate is an organic compound with the molecular formula C13H24O2. It is a naturally occurring ester found in various herbs and spices. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-3-Methyldec-4-en-1-yl acetate can be synthesized through the esterification of (E)-3-methyldec-4-en-1-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring to maintain optimal conditions. The resulting product is then purified through distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Methyldec-4-en-1-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-3-Methyldec-4-en-1-yl acetate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which (E)-3-Methyldec-4-en-1-yl acetate exerts its effects depends on its specific application. For example, in antimicrobial studies, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system being studied.
Comparación Con Compuestos Similares
(E)-3-Methyldec-4-en-1-yl acetate is similar to other esters and alkenes, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Linalyl acetate: Another ester used in fragrances and flavors.
Geranyl acetate: An ester with a similar structure and applications.
Citronellyl acetate: An ester with a distinct aroma used in perfumery.
These compounds share structural similarities but differ in their functional groups and resulting properties.
Propiedades
Número CAS |
78335-40-7 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
[(E)-3-methyldec-4-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-12(2)10-11-15-13(3)14/h8-9,12H,4-7,10-11H2,1-3H3/b9-8+ |
Clave InChI |
NSCSPGLXFSPKCQ-CMDGGOBGSA-N |
SMILES isomérico |
CCCCC/C=C/C(C)CCOC(=O)C |
SMILES canónico |
CCCCCC=CC(C)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
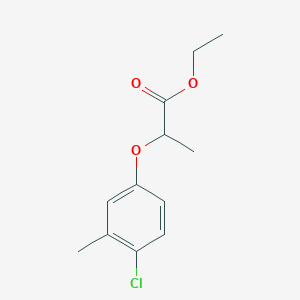
![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)
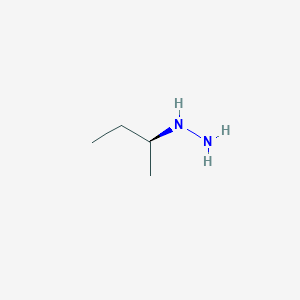
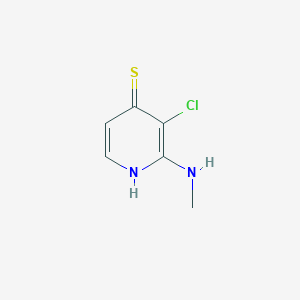
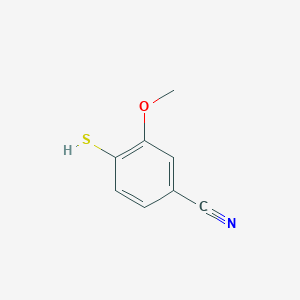
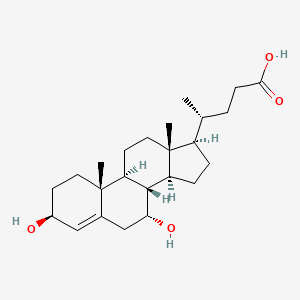
![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
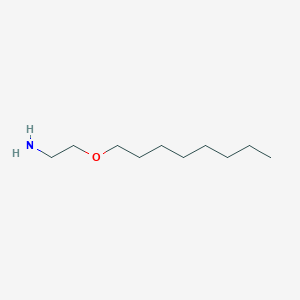
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)
![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)
